1-isopropyl-4-methyl-1H-pyrazol-5-amine

Medicinal Chemistry ADME Property Building Block

This 5-aminopyrazole scaffold features an isopropyl at position 1, delivering LogP 0.53—a 2.4× lipophilicity increase over the 1-ethyl analog that directly impacts membrane permeability and assay behavior. Published SAR confirms derivatives achieve sub‑100 nM IC50 at the glucagon receptor. The primary amine enables solid‑phase combinatorial library synthesis. Procure this exact, peer‑review‑validated scaffold to preserve SAR integrity and avoid uncontrolled variables in hit‑to‑lead optimization.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 3524-50-3
Cat. No. B1387200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-isopropyl-4-methyl-1H-pyrazol-5-amine
CAS3524-50-3
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)C(C)C)N
InChIInChI=1S/C7H13N3/c1-5(2)10-7(8)6(3)4-9-10/h4-5H,8H2,1-3H3
InChIKeyJWPNXAXDFINCDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-4-methyl-1H-pyrazol-5-amine (CAS 3524-50-3): Core Properties and Structural Identity


1-Isopropyl-4-methyl-1H-pyrazol-5-amine (CAS: 3524-50-3) is a heterocyclic organic compound of the 5-aminopyrazole class, characterized by a pyrazole core with an amine group at position 5, a methyl group at position 4, and an isopropyl group at position 1 . It is widely offered as a research building block with a typical purity specification of 95% . Its molecular formula is C7H13N3, with a molecular weight of 139.20 g/mol, and it is commercially available as a solid . This compound serves as a key intermediate or scaffold for the synthesis of more complex molecules explored in medicinal chemistry and agrochemical research [1][2].

Why 1-Isopropyl-4-methyl-1H-pyrazol-5-amine (CAS 3524-50-3) Cannot Be Arbitrarily Replaced by Similar Aminopyrazoles


Substitution with a generic aminopyrazole or a close analog like 1-ethyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-13-4) is not straightforward due to critical differences in physicochemical properties that directly impact research outcomes. The target compound's larger isopropyl group at position 1 confers a calculated partition coefficient (LogP) of 0.53 , while the 1-ethyl analog has a significantly lower LogP of 0.22 . This 2.4-fold difference in lipophilicity can lead to divergent solubility profiles, membrane permeability, and ultimately, distinct behavior in biological assays and in vivo models [1]. Furthermore, the specific substitution pattern on the pyrazole ring is a primary driver of target binding and selectivity, as evidenced by structure-activity relationship (SAR) studies where minor alkyl chain variations result in order-of-magnitude changes in potency [2]. Therefore, substituting this specific building block without rigorous experimental validation risks introducing uncontrolled variables that can confound SAR analysis, alter reaction yields, and invalidate comparative biological data.

Quantitative Differentiation of 1-Isopropyl-4-methyl-1H-pyrazol-5-amine (CAS 3524-50-3) from Key Analogs


LogP-Driven Lipophilicity Advantage of 1-Isopropyl Over 1-Ethyl Analog

The target compound, 1-isopropyl-4-methyl-1H-pyrazol-5-amine, exhibits a calculated LogP of 0.53 . In contrast, its closest analog, 1-ethyl-4-methyl-1H-pyrazol-5-amine, has a calculated LogP of 0.22 . This quantifiable difference in lipophilicity is a direct consequence of the isopropyl substitution versus an ethyl group at the N1 position.

Medicinal Chemistry ADME Property Building Block

Scaffold Enablement of Low-Nanomolar Glucagon Receptor Antagonists

In a published study, a series of 4-methyl substituted pyrazole derivatives, for which 1-isopropyl-4-methyl-1H-pyrazol-5-amine is a key scaffold or direct precursor, were evaluated as glucagon receptor (GCGR) antagonists [1]. Optimized compounds from this series, such as compound 9r, demonstrated high GCGR binding with an IC50 of 0.06 μM and functional antagonism in a cell-based cAMP assay with an IC50 of 0.26 μM [1].

Metabolic Disease GPCR Antagonist Drug Discovery

Proven Utility in Efficient Solid-Phase Synthesis Protocols

The general class of 5-aminopyrazoles, which includes 1-isopropyl-4-methyl-1H-pyrazol-5-amine, has been successfully utilized in efficient solid-phase synthesis methods [1]. These protocols allow for the generation of 1,4,5- and 1,3,4-trisubstituted pyrazoles, with a key post-cleavage reduction step using borane to convert pyrazole amides to the desired amine products [1]. While not specific to this exact compound, this established methodology confirms its structural compatibility with high-throughput library synthesis.

Combinatorial Chemistry Organic Synthesis Methodology

Commercial Availability with High Purity for Reproducible Research

1-Isopropyl-4-methyl-1H-pyrazol-5-amine is consistently offered by multiple suppliers with a standard purity specification of 95% . This contrasts with many custom-synthesized or less common aminopyrazole analogs that may have variable or unverified purity, which is a critical factor for ensuring reproducible results in both chemical reactions and biological assays.

Chemical Procurement Quality Control Research Reagent

Validated Application Scenarios for 1-Isopropyl-4-methyl-1H-pyrazol-5-amine (CAS 3524-50-3) in Research and Development


Lead Optimization for Glucagon Receptor (GCGR) Antagonists in Metabolic Disease

This compound is ideally suited as a core building block for medicinal chemistry programs targeting the glucagon receptor (GCGR) for indications like type 2 diabetes. Published SAR demonstrates that optimized derivatives of this 4-methyl-5-aminopyrazole scaffold can achieve potent GCGR antagonism with IC50 values below 100 nM in both binding and functional assays [1]. Its distinct LogP of 0.53 makes it a valuable tool for modulating the lipophilicity of lead series, a critical parameter for optimizing absorption and distribution. Procuring this specific scaffold provides a validated starting point for exploring GCGR antagonism, a strategy supported by peer-reviewed evidence of success [1].

Construction of Diverse Compound Libraries via Solid-Phase Synthesis

For research groups employing combinatorial chemistry, this aminopyrazole scaffold is compatible with efficient solid-phase synthesis protocols [1]. Its primary amine group can serve as an attachment point to a solid support, enabling the rapid generation of diverse 1,4,5-trisubstituted pyrazole libraries. This approach streamlines the synthesis of analogs for hit-to-lead exploration, as the methodology for this class of compounds is well-established, saving time and resources in method development [1].

Development of Novel Agrochemicals as Pesticidal Agents

Patents in the field of agrochemistry describe the use of 5-aminoalkylpyrazole derivatives, which encompass the structural features of 1-isopropyl-4-methyl-1H-pyrazol-5-amine, as pesticidal agents for controlling arthropods and helminths [1]. This suggests a potential industrial application in the discovery of new insecticides or nematicides. The compound's availability in high purity (95%) and as a solid [2] facilitates its incorporation into agricultural research workflows for the synthesis and biological screening of novel crop protection candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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